

# Application Notes and Protocols: C20-50 Hydrotreated Oil for Industrial Machinery Lubrication

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Einecs 276-321-7*

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These application notes provide a comprehensive overview of the use of C20-50 hydrotreated neutral oil-based lubricants in industrial machinery. This document details the oil's properties, performance characteristics, and application guidelines, along with standardized experimental protocols for its evaluation.

C20-50 hydrotreated oils are petroleum-based lubricants that undergo a hydrotreating process to enhance their stability and performance.<sup>[1]</sup> This process removes impurities and saturates the hydrocarbon chains, resulting in a lubricant with good thermal and oxidation stability.<sup>[2][3]</sup> The "C20-50" designation refers to the range of hydrocarbon chain lengths, indicating a high-viscosity fluid suitable for a variety of demanding industrial applications.<sup>[1]</sup>

## Physical and Chemical Properties

The physical and chemical properties of C20-50 hydrotreated oils are critical for their performance in industrial machinery. Key properties are summarized in the table below.

Property	Typical Value	Test Method
Kinematic Viscosity @ 40°C	32 - 112 cSt	ASTM D445
Kinematic Viscosity @ 100°C	11.5 - 12.5 cSt	ASTM D445
Pour Point	-39 °C	ASTM D97
Flash Point (Open Cup)	> 200 °C	ASTM D92
Appearance	Pale straw-yellow to amber liquid	Visual
Odor	Mild petroleum	Olfactory

Note: The viscosity of C20-50 hydrotreated oils can be adjusted to meet specific application requirements.[2][4] A high-viscosity variant typically has a kinematic viscosity of approximately 112 cSt at 40°C, while other formulations may have a viscosity around 32 cSt at 40°C.[5][6][7][8][9]

## Performance Characteristics

Beyond the basic physical properties, the performance of a lubricant in demanding industrial environments is crucial. Key performance indicators include wear prevention and oxidation stability.

**Wear Prevention:** C20-50 hydrotreated oils are formulated to provide a protective film between moving parts, reducing friction and wear.[2][4][5] The anti-wear properties can be evaluated using standardized tests like the Four-Ball Wear Test (ASTM D4172).

**Oxidation Stability:** The hydrotreating process enhances the oil's resistance to oxidation, which can lead to sludge formation and an increase in viscosity.[3] The oxidation stability can be assessed using methods such as the Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272).

Performance Metric	Test Method	Typical Performance
Wear Preventive Characteristics	ASTM D4172	Data not available in search results
Oxidation Stability	ASTM D2272	Data not available in search results

## Application Guidelines

The selection of a suitable C20-50 hydrotreated oil depends on the specific requirements of the industrial machinery.

- High-Viscosity Grades (e.g., ~112 cSt @ 40°C): These are well-suited for applications with high loads and low speeds, such as in heavy-duty gears and bearings, where a thick lubricating film is required to prevent metal-to-metal contact.[\[5\]](#)
- Lower-Viscosity Grades (e.g., ~32 cSt @ 40°C): These are often used in hydraulic systems and some circulating lubrication systems where lower viscosity is necessary for efficient fluid flow and heat transfer.[\[5\]](#)
- Metalworking: These oils can also be used in metalworking applications, providing both lubrication and cooling.[\[5\]](#)

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.  
[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Apparatus:

- Calibrated glass capillary viscometer

- Constant temperature bath
- Thermometer
- Timer

#### Procedure:

- Ensure the viscometer is clean and dry.
- Filter the sample through a fine-mesh screen to remove any solid particles.
- Pour the sample into the viscometer.
- Place the viscometer in the constant temperature bath, ensuring it is held vertically.
- Allow the sample to reach the test temperature (e.g., 40°C or 100°C).
- Using suction, draw the liquid up into the wider leg of the viscometer to a point above the upper timing mark.
- Release the suction and allow the liquid to flow back down.
- Start the timer when the leading edge of the meniscus passes the upper timing mark.
- Stop the timer when the leading edge of the meniscus passes the lower timing mark.
- Record the flow time.
- Repeat the measurement to ensure consistency.
- Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

## Pour Point (ASTM D97)

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.<sup>[2][13][14]</sup>

**Apparatus:**

- Test jar
- Thermometer
- Cooling bath
- Jacket
- Disk
- Gasket

**Procedure:**

- Pour the sample into the test jar to the marked level.
- If necessary, heat the sample to ensure it is fluid before testing.
- Insert the thermometer into the sample.
- Place the test jar into the jacket, which is then placed in the cooling bath.
- At each temperature reading that is a multiple of 3°C, remove the jar from the jacket and tilt it to ascertain whether there is a movement of the oil.
- The observation of movement should not exceed 3 seconds.
- If no movement is observed when the jar is held in a horizontal position for 5 seconds, the test is complete.
- The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[\[2\]](#)  
[\[14\]](#)

## Flash Point (ASTM D92 - Cleveland Open Cup)

This method determines the flash and fire points of petroleum products using a Cleveland open cup tester.[\[1\]](#)[\[15\]](#)[\[16\]](#)

**Apparatus:**

- Cleveland open cup apparatus
- Heating plate
- Test flame applicator
- Thermometer

**Procedure:**

- Fill the test cup with the sample to the filling mark.
- Heat the sample at a specified rate.
- Periodically, pass a small test flame across the cup.
- The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.[17]
- To determine the fire point, continue heating until the application of the test flame causes the oil to ignite and burn for at least 5 seconds.[17]

## **Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)**

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.[18][19][20][21][22]

**Apparatus:**

- Four-Ball Wear Test Machine
- Steel balls (4)
- Microscope for measuring wear scars

**Procedure:**

- Three steel balls are clamped together and covered with the test lubricant.
- A fourth steel ball is pressed with a specified force into the cavity formed by the three clamped balls.
- The top ball is rotated at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) while the lubricant is maintained at a constant temperature (e.g., 75°C).[20][21]
- After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
- The size of the wear scar is an indication of the lubricant's anti-wear properties.

## **Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)**

This test method evaluates the oxidation stability of steam turbine oils and other inhibited mineral oils.[23][24][25][26]

**Apparatus:**

- Rotating pressure vessel
- Oxygen supply
- Pressure gauge
- Constant temperature bath or dry block heater
- Copper catalyst coil

**Procedure:**

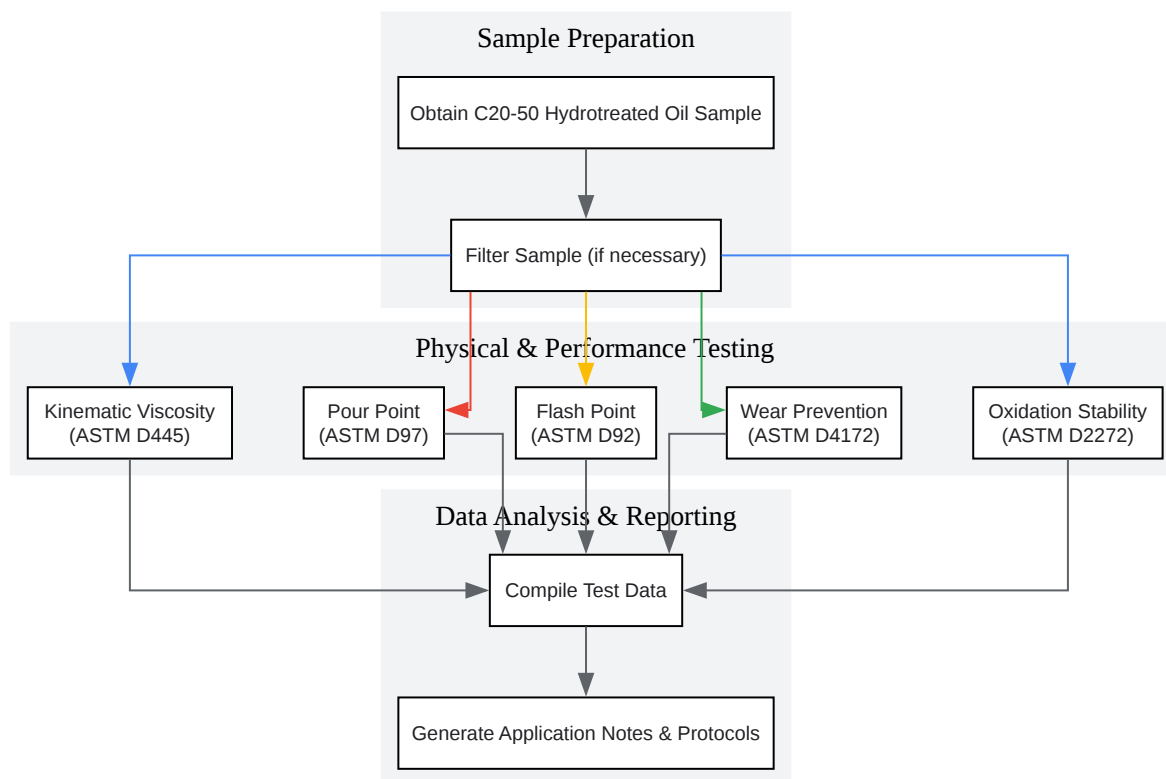
- A 50g sample of the oil is placed in the pressure vessel with 5g of distilled water and a copper catalyst coil.

- The vessel is sealed and charged with oxygen to a pressure of 90 psi (620 kPa).[24]
- The vessel is placed in a constant-temperature bath at 150°C and rotated at 100 rpm.[23][24][25]
- The pressure inside the vessel is monitored continuously.
- The test is complete when the pressure drops by a specified amount from the maximum pressure.
- The oxidation stability is reported as the time in minutes required to reach the specified pressure drop.

## Visualizations

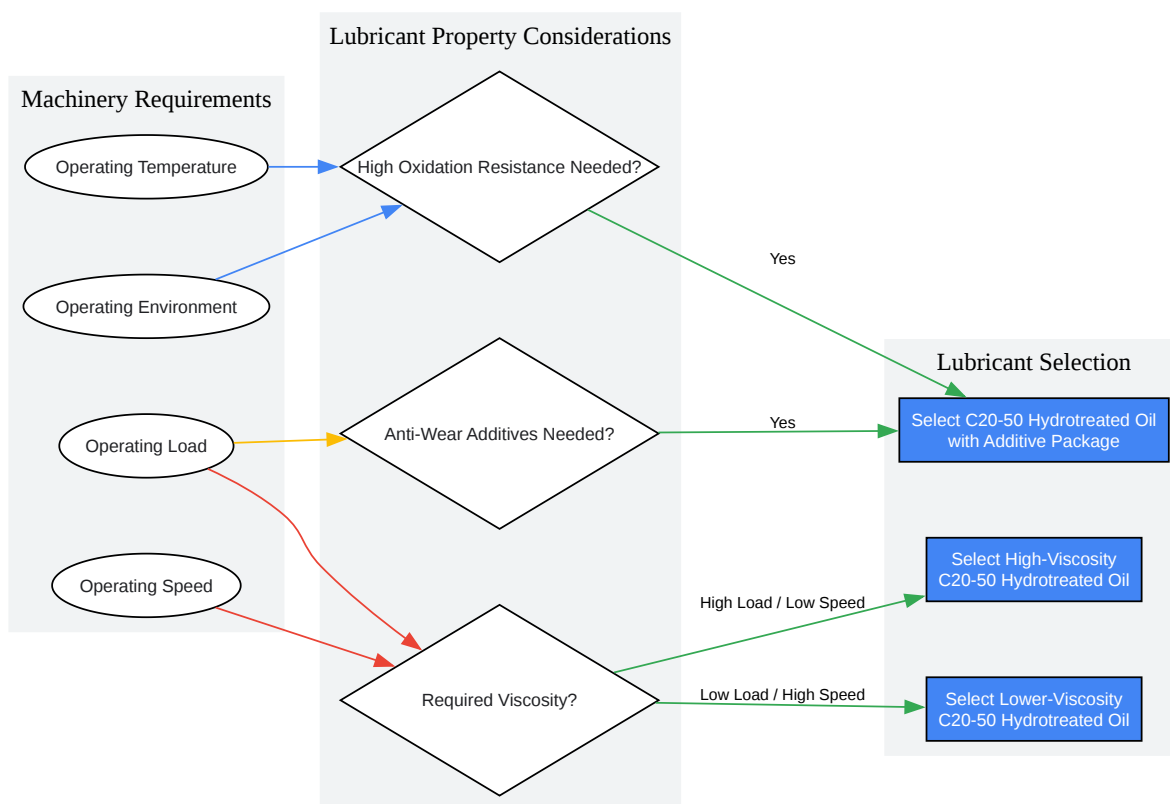
The following diagrams illustrate key workflows and relationships in the evaluation and application of C20-50 hydrotreated oils.





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Caption: Experimental workflow for the analysis of C20-50 hydrotreated oil.



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Caption: Logical relationship for selecting C20-50 hydrotreated oil.

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